N-(4-(N-((4-(dimethylamino)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide

Description

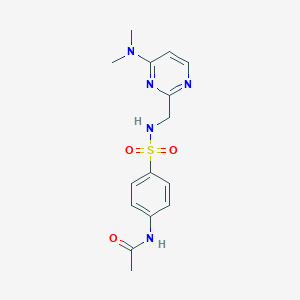

N-(4-(N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a sulfonamide-acetamide hybrid compound characterized by a central phenyl ring substituted with a sulfamoyl group (-SO₂NH-) at the para position. The sulfamoyl nitrogen is further linked to a methylene-bridged pyrimidin-2-yl moiety, which carries a dimethylamino (-N(CH₃)₂) substituent at the 4-position of the pyrimidine ring. This structural configuration combines key pharmacophoric elements:

- Sulfamoyl group: Imparts enzyme-inhibitory properties, commonly observed in sulfonamide-based therapeutics.

Its unique methylene linker between the sulfamoyl and pyrimidine groups may confer conformational flexibility, distinguishing it from rigid analogs.

Properties

IUPAC Name |

N-[4-[[4-(dimethylamino)pyrimidin-2-yl]methylsulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O3S/c1-11(21)18-12-4-6-13(7-5-12)24(22,23)17-10-14-16-9-8-15(19-14)20(2)3/h4-9,17H,10H2,1-3H3,(H,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAWLGHSTHYHCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=NC=CC(=N2)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been studied for their antimicrobial and antiproliferative activities.

Mode of Action

It’s worth noting that similar compounds have shown promising antimicrobial activity and anticancer activity against certain types of cancer cells. The molecular docking studies of these compounds have shown good docking scores within the binding pocket of selected proteins, suggesting a potential interaction with these targets.

Biochemical Pathways

Similar compounds have been found to block the biosynthesis of certain bacterial lipids, suggesting that they may interfere with essential metabolic pathways in bacteria.

Biological Activity

N-(4-(N-((4-(dimethylamino)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and cholinesterase inhibitory activities, supported by recent research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C25H31N7O

- Molecular Weight : 445.56 g/mol

- CAS Number : 1421372-66-8

The compound features a complex structure with a dimethylamino group, a pyrimidine moiety, and a sulfamoyl group, which are crucial for its biological interactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. Testing against various cancer cell lines has yielded promising results:

The compound was found to inhibit the proliferation of these cancer cells significantly, with IC50 values comparable to established chemotherapeutics like doxorubicin.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed through its effect on nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) expression levels. Experimental results indicated:

- A reduction in iNOS and COX-2 mRNA expressions.

- Protein level suppression of COX-2 and iNOS enzymes, showing higher efficacy than indomethacin.

These findings suggest that the compound may serve as a viable anti-inflammatory agent in therapeutic applications.

Cholinesterase Inhibitory Activity

Inhibition of acetylcholinesterase (AChE) is crucial for treating neurodegenerative diseases like Alzheimer's. The compound's activity was compared to donepezil, revealing:

| Compound | IC50 (nM) |

|---|---|

| This compound | 33.00 ± 0.29 |

| Donepezil | Reference Value |

This demonstrates that the compound possesses considerable AChE inhibitory activity, making it a candidate for further development in cognitive enhancement therapies.

Case Studies

A series of in vitro studies were conducted to evaluate the biological activity of this compound. One notable study involved:

- Cell Viability Assay : Utilizing MTT assays on MCF-7 and A549 cell lines showed significant cytotoxic effects at concentrations above 1 µM.

- Mechanistic Studies : Flow cytometry analyses indicated an increase in apoptotic cells when treated with the compound, correlating with elevated caspase-3 levels.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(4-(N-((4-(dimethylamino)pyrimidin-2-yl)methyl)sulfamoyl)phenyl)acetamide with structurally related sulfonamide-acetamide derivatives, highlighting substituent variations, molecular properties, and biological activities:

Key Observations:

Pyrimidine Substitution: The dimethylamino group in the target compound contrasts with methyl (), chloro (), or unsubstituted pyrimidine (). Compounds with 4,6-dimethylpyrimidin-2-yl () or 2,6-dimethylpyrimidin-4-yl () substituents exhibit reduced flexibility compared to the target’s methylene-bridged structure.

Sulfamoyl Linkage :

- The methylene (-CH₂-) bridge in the target compound provides conformational adaptability, unlike rigid direct linkages in analogs (). This flexibility may optimize binding to dynamic enzyme pockets.

Biological Activity: Urease inhibition is noted in dichlorophenyl-substituted analogs (), while antiproliferative activity correlates with pyrrolopyrimidine cores (). The target’s dimethylamino group may similarly modulate kinase or enzyme interactions.

Molecular Weight: The target compound’s molecular weight is likely higher than analogs due to the dimethylamino-pyrimidinylmethyl group, though exact data are unavailable.

Discussion of Structural and Functional Implications

- Electronic Effects: The dimethylamino group’s electron-donating nature could enhance π-π stacking or hydrogen bonding in enzymatic active sites, a feature absent in methyl- or chloro-substituted analogs.

- Solubility: The polar dimethylamino group may improve aqueous solubility compared to hydrophobic substituents (e.g., phenoxy or dichlorophenyl groups).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.